(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid
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Description
(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters, which l-2-carbamoylphe is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, including l-2-carbamoylphe, are known to undergo protodeboronation . This process involves the removal of the boron moiety from the compound, which can lead to changes in the compound’s structure and function .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of L-2-Carbamoylphe.
Result of Action
The protodeboronation of boronic esters, a process that l-2-carbamoylphe likely undergoes, can lead to significant changes in the compound’s structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of L-2-Carbamoylphe. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Additionally, the solubility of phenylboronic acids and their esters in different solvents can also affect their stability and efficacy .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWGGPXZQIUPR-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.